![molecular formula C23H22N2O4 B11159662 9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159662.png)
9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multistep organic reactionsReaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It shows promise as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool in various biological assays to study enzyme interactions or cellular processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl α-D-threo-hexopyranoside
- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl hexopyranoside
- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,8-trimethoxy-4H-chromen-4-one
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Biological Activity
The compound 9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C22H24N2O3
- Molecular Weight : 364.44 g/mol
1. Antioxidant Activity
Research indicates that derivatives of the pyrazole ring often exhibit significant antioxidant properties. The compound has been evaluated through various assays that measure its ability to scavenge free radicals.
Table 1: Antioxidant Activity Assay Results
The lower the IC50 value, the more potent the antioxidant activity, suggesting that this compound has moderate antioxidant capabilities compared to standard antioxidants.
2. Anti-inflammatory Properties
In vitro studies have demonstrated that the compound inhibits key pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Table 2: Inhibition of Cytokines
These results indicate a promising anti-inflammatory profile, which could be beneficial in therapeutic applications.
3. Anticancer Activity
The anticancer potential of the compound has been explored in various cancer cell lines. The results show selective cytotoxicity against certain cancer types while sparing normal cells.
Table 3: Cytotoxicity Against Cancer Cell Lines
The IC50 values indicate that the compound exhibits significant anticancer activity, particularly against breast and cervical cancer cells.
Case Studies
Case Study 1: In Vivo Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups, supporting its potential use as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy in Xenograft Models
Xenograft studies using human cancer cells implanted in mice showed that treatment with the compound led to a marked decrease in tumor size over four weeks, demonstrating its efficacy in vivo.
The biological activities of this compound may be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups may facilitate electron donation to free radicals.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways could explain the reduction in cytokine production.
- Anticancer Mechanism : Induction of apoptosis through activation of caspase pathways has been suggested as a mechanism for its anticancer effects.
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C23H22N2O4/c1-12-10-19-21(15-4-3-5-16(15)23(27)29-19)22(26)20(12)18-11-17(24-25-18)13-6-8-14(28-2)9-7-13/h6-10,17,24,26H,3-5,11H2,1-2H3 |
InChI Key |
QNGRYTQBOXEJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.